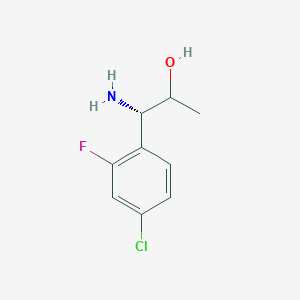

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Description

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a substituted phenyl group (4-chloro-2-fluorophenyl) attached to a propan-2-ol backbone. This compound is structurally related to antifungal agents and enzyme inhibitors, particularly those targeting sterol biosynthesis pathways such as C14 demethylase (CYP51), a key enzyme in ergosterol synthesis .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |

InChI Key |

BYTVMEMMBGDOMU-OLAZFDQMSA-N |

Isomeric SMILES |

CC([C@H](C1=C(C=C(C=C1)Cl)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroacetophenone and (S)-alaninol.

Reaction Steps:

Industrial Production Methods

Industrial production of (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of efficient catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives using reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amines.

Scientific Research Applications

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomerism

The compound’s closest structural analog is (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4), which differs only in the positions of the chlorine and fluorine substituents on the phenyl ring (2-chloro-6-fluorophenyl vs. 4-chloro-2-fluorophenyl). This positional isomerism can significantly alter molecular interactions. For example:

- Steric Effects : The 4-chloro-2-fluoro substitution may allow better alignment with hydrophobic pockets in target enzymes compared to the 2-chloro-6-fluoro isomer.

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL | Not provided | C₉H₁₀ClFNO | 4-Cl, 2-F on phenyl | Chiral amino alcohol, halogenated |

| (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL | 1323966-28-4 | C₉H₁₁ClFNO | 2-Cl, 6-F on phenyl | Positional isomer, similar backbone |

| [3-(4-chloro-2-fluorophenyl)-5-(2,4-difluorophenyl)isoxazol-4-yl]-(3-pyridyl)methanol | B.1.52 (Patent) | C₂₀H₁₂ClF₃N₂O₂ | 4-Cl-2-F-phenyl on isoxazole | Hybrid heterocyclic structure |

Functional Group Variations

Amino Alcohol vs. Triazole Derivatives

Compounds like mefentrifluconazole (B.1.38) and tebuconazole (B.1.25) from the patent evidence replace the amino alcohol group with triazole rings, which are critical for coordinating the heme iron in CYP51.

Heterocyclic Modifications

The patent lists compounds such as B.1.52 and B.1.53 , which incorporate isoxazole or pyridine rings alongside halogenated phenyl groups. These heterocycles enhance rigidity and π-π stacking interactions, whereas the propan-2-ol backbone in the target compound provides conformational flexibility .

Research Findings and Implications

Physicochemical Properties

- Solubility: The hydroxyl and amino groups in the target compound likely enhance aqueous solubility compared to triazole derivatives, which are more lipophilic.

- Metabolic Stability : The absence of metabolically labile triazole rings may improve pharmacokinetic profiles, though this requires experimental validation.

Biological Activity

(1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL, also known as a chiral amino alcohol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- CAS Number : 1336812-68-0

Biological Activity Overview

The compound has been studied for various biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. Its activity is often attributed to its ability to interact with specific receptors and enzymes within biological systems.

- Receptor Modulation : The compound may act as a modulator of sigma receptors, which are implicated in neuroprotection and cancer therapy.

- Inhibition of Enzymatic Activity : Studies suggest that (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL can inhibit certain enzymes involved in inflammatory pathways.

1. Neuroprotective Effects

A study assessed the neuroprotective effects of (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases.

2. Anticancer Activity

Research involving cancer cell lines demonstrated that (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL exhibited cytotoxic effects against various cancer types. The compound's mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

3. Anti-inflammatory Properties

In vivo studies demonstrated that the compound could reduce inflammation markers in animal models of arthritis. It was shown to decrease levels of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies revealed that (1S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has favorable absorption and distribution characteristics. The half-life in rat models was reported to be over 60 minutes, suggesting good stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.